molecular formula C20H22N2O B8702121 N-(6-Quinolyl)-1-adamantanecarboxamide

N-(6-Quinolyl)-1-adamantanecarboxamide

Cat. No.: B8702121
M. Wt: 306.4 g/mol
InChI Key: XRBIRJUGUXROIY-UHFFFAOYSA-N
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Description

N-(6-Quinolyl)-1-adamantanecarboxamide is a synthetic compound combining the rigid, lipophilic adamantane moiety with a quinoline ring system.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-quinolin-6-yladamantane-1-carboxamide

InChI

InChI=1S/C20H22N2O/c23-19(20-10-13-6-14(11-20)8-15(7-13)12-20)22-17-3-4-18-16(9-17)2-1-5-21-18/h1-5,9,13-15H,6-8,10-12H2,(H,22,23)

InChI Key

XRBIRJUGUXROIY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Quinoline-Based Adamantanecarboxamides

  • N-(2-Methyl-8-quinolinyl)-1-adamantanecarboxamide (C21H24N2O, MW 320.43): This analog features a methyl group at the 2-position of the quinoline ring. Its molecular weight (320.43) suggests higher lipophilicity than simpler alkyl derivatives .

Aryl-Substituted Adamantanecarboxamides

  • N-(1-Naphthyl)-1-adamantanecarboxamide (C21H23NO, MW 305.41): Replacing quinoline with a naphthyl group enhances aromatic surface area, which may improve interactions with hydrophobic protein pockets. However, the lack of a nitrogen heteroatom in naphthyl reduces hydrogen-bonding capability compared to quinoline derivatives .
  • Its lower molecular weight (283.41) correlates with reduced steric demands .

Alkyl- and Cycloalkyl-Substituted Derivatives

  • N-Cyclohexyl-1-adamantanecarboxamide (C17H27NO, MW 261.40): The cyclohexyl group provides a balance of rigidity and solubility. NMR data (δ 1.90–1.65 ppm for adamantane protons) and a yield of 84% highlight efficient synthesis via amidation .
  • N-(6-Bromohexyl)-1-adamantanecarboxamide (C17H29BrNO, MW 342.14): The bromohexyl chain enables further functionalization (e.g., nucleophilic substitution). Its IR spectrum shows characteristic amide C=O stretching at ~1626 cm⁻¹, consistent with other adamantanecarboxamides .

Heterocyclic Derivatives

  • N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)-1-adamantanecarboxamide (C29H30N3O3S, MW 508.64):
    The isothiazolopyridine core and methoxy groups enhance electronic complexity, improving kinase inhibitory activity. HRMS data (m/z 508.2252) confirm its structural integrity .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula MW Key Features
N-(6-Quinolyl)-1-adamantanecarboxamide C20H22N2O 306.40 High rigidity, potential for catalytic and medicinal applications
N-(1-Naphthyl)-1-adamantanecarboxamide C21H23NO 305.41 Enhanced hydrophobicity, limited hydrogen bonding
N-Cyclohexyl-1-adamantanecarboxamide C17H27NO 261.40 Balanced solubility, 84% synthetic yield
N-(6-Bromohexyl)-1-adamantanecarboxamide C17H29BrNO 342.14 Functionalizable bromine, IR: 1626 cm⁻¹ (C=O)

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